Cas no 2402789-90-4 (rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid)

rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid structure
2402789-90-4 structure
商品名:rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
CAS番号:2402789-90-4
MF:C11H16N2O3
メガワット:224.256342887878
CID:5914222
PubChem ID:165843765

rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2402789-90-4
    • rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
    • EN300-7472047
    • インチ: 1S/C11H16N2O3/c1-4-13-10(11(14)15)8-5-6(2)16-7(3)9(8)12-13/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m0/s1
    • InChIKey: OSBNMTULBKJYTK-NKWVEPMBSA-N
    • ほほえんだ: O1[C@H](C)C2C(=C(C(=O)O)N(CC)N=2)C[C@@H]1C

計算された属性

  • せいみつぶんしりょう: 224.11609238g/mol
  • どういたいしつりょう: 224.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 64.4Ų

rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7472047-1.0g
rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
2402789-90-4 95%
1.0g
$1500.0 2024-05-23
Enamine
EN300-7472047-0.5g
rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
2402789-90-4 95%
0.5g
$1170.0 2024-05-23
Enamine
EN300-7472047-0.05g
rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
2402789-90-4 95%
0.05g
$347.0 2024-05-23
Enamine
EN300-7472047-2.5g
rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
2402789-90-4 95%
2.5g
$2940.0 2024-05-23
Enamine
EN300-7472047-5.0g
rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
2402789-90-4 95%
5.0g
$4349.0 2024-05-23
Enamine
EN300-7472047-10.0g
rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
2402789-90-4 95%
10.0g
$6450.0 2024-05-23
Enamine
EN300-7472047-0.25g
rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
2402789-90-4 95%
0.25g
$743.0 2024-05-23
Enamine
EN300-7472047-0.1g
rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
2402789-90-4 95%
0.1g
$518.0 2024-05-23

rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid 関連文献

rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acidに関する追加情報

Introduction to Rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic Acid (CAS No. 2402789-90-4)

Rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by the CAS number 2402789-90-4, belongs to the pyrazole class of molecules, which are well-known for their diverse biological activities and potential therapeutic applications.

The structure of Rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid features a fused pyrano[3,4-c]pyrazole core, which is a combination of a pyranopyrazole and pyrazole ring system. This fused structure contributes to the compound's complexity and its potential for interactions with various biological targets. The presence of multiple chiral centers, specifically at the 5R and 7S positions, makes this compound an interesting subject for stereochemical studies and enantioselective synthesis.

In recent years, there has been a growing interest in heterocyclic compounds for their role in drug discovery and development. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of Rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid makes it a valuable scaffold for designing novel therapeutic agents. Researchers have been exploring its potential in inhibiting key enzymes and pathways involved in various diseases.

One of the most compelling aspects of this compound is its biological activity. Preliminary studies have shown that Rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid exhibits promising effects on several biological targets. For instance, it has demonstrated inhibitory activity against enzymes such as COX-2 and LOX-5-lipoxygenase, which are implicated in inflammation and oxidative stress. These findings suggest that the compound could be a potential lead for developing new anti-inflammatory drugs.

The pharmacological properties of Rac-(5R,7S)-2-ethyl-5,7-dimethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid have also been investigated in terms of its interaction with biological membranes and receptors. The fused pyrano[3,4-c]pyrazole core is believed to enhance the compound's ability to penetrate cell membranes due to its lipophilic nature. Additionally, studies have indicated that the chiral centers in the molecule contribute to its binding affinity and specificity for certain biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of Rac-(5R,7S)-2 ethyl - 5, 7 - dimethyl - 2 H, 4 H, 5 H, 7 H - p y r a n o [ 3 , 4 - c ] p y r a z o l e - 3 - carboxylic acid with various protein targets. These computational studies have provided valuable insights into the molecular interactions that underlie its biological activity. For example, molecular docking simulations have revealed that the compound can bind effectively to the active sites of COX enzymes, suggesting a mechanism for its anti-inflammatory effects.

The synthesis of Rac-(5R,7S)-2 ethyl - 5, 7 - dimethyl - 2 H, 4 H, 5 H, 7 H - p y r a n o [ 3 , 4 - c ] p y r a z o l e - 3 - carboxylic acid has also been optimized to achieve high yields and enantiomeric purity. Researchers have employed various synthetic strategies, including multicomponent reactions and asymmetric catalysis, to construct the complex fused ring system efficiently. These synthetic approaches not only highlight the versatility of modern organic chemistry but also provide scalable methods for producing this promising pharmacophore.

In conclusion, Rac-(5R,7S)-2 ethyl - 5, 7 - dimethyl - 2 H , 4 H , 5 H , 7 H - p y r a n o [ 3 , 4 - c ] p y r a z o l e - 3 - carboxylic acid (CAS No.240278990) represents an exciting advancement in pharmaceutical research。 Its unique structural features、 stereochemistry、 and biological activity make it a compelling candidate for further investigation。 As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in developing innovative therapies for various diseases.

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